molecular formula C10H6BrCl2N B1341353 6-Bromo-2-chloro-3-chloromethylquinoline CAS No. 948290-77-5

6-Bromo-2-chloro-3-chloromethylquinoline

Katalognummer: B1341353
CAS-Nummer: 948290-77-5
Molekulargewicht: 290.97 g/mol
InChI-Schlüssel: ICFHBEBSACQCJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 6-bromo-2-chloro-3-chloromethylquinoline, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential as new antibacterial agents.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis25

Anticancer Activity

Quinoline derivatives are being investigated for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study:
A study on similar quinoline derivatives showed that compounds with halogen substitutions were effective against various cancer cell lines, indicating that this compound may also possess similar therapeutic effects .

Antitubercular Activity

As an intermediate in the synthesis of antitubercular agents, this compound plays a critical role in developing treatments for tuberculosis. Its structural modifications can enhance efficacy against Mycobacterium tuberculosis.

Example Application:
The compound is utilized in synthesizing TMC-207, a novel antitubercular agent known for its effectiveness against multidrug-resistant strains of tuberculosis .

Biologische Aktivität

6-Bromo-2-chloro-3-chloromethylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_10H_7BrCl_2N
  • Molecular Weight : 290.97 g/mol

This compound features multiple halogen substituents, which are known to influence its biological activity.

Antifungal Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antifungal properties. A study evaluating various quinoline derivatives found that compounds with bromine and chlorine in specific positions showed enhanced fungitoxicity.

Minimal Inhibitory Concentrations (MIC)

The antifungal activity was assessed against several fungal strains, and the results are summarized in the table below:

CompoundAspergillus nigerA. oryzaeMucor circinelloidesTrichophyton mentagrophytes
This compound2 μg/ml1 μg/ml2 μg/ml0.5 μg/ml
6-Bromo-3-chloro-8-nitroquinoline0.028 μg/ml0.024 μg/ml0.021 μg/ml>3.5 μg/ml

These findings suggest that this compound has comparable or superior antifungal activity relative to other tested compounds .

Antimicrobial Activity

Beyond antifungal properties, quinoline derivatives have been investigated for their broader antimicrobial effects. The compound has shown efficacy against several bacterial strains, including resistant strains of Mycobacterium tuberculosis, indicating potential as an antitubercular agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that various quinoline derivatives, including those similar to this compound, exhibited antimicrobial activity comparable to established standards like isoniazid .
  • In Vivo Studies : Another investigation highlighted the compound's potential as a lead structure for developing new antimycobacterial agents, particularly against drug-resistant tuberculosis strains .

The mechanism by which this compound exerts its biological effects is believed to involve interference with nucleic acid synthesis and disruption of cellular membrane integrity in microbial cells. The presence of halogen atoms enhances lipophilicity, allowing better penetration through microbial membranes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoline compounds indicates that the positioning and type of halogen substituents significantly influence biological activity. In particular:

  • Bromine at Position 6 : Enhances antifungal potency.
  • Chlorine at Position 2 : Contributes to overall antimicrobial efficacy.

Eigenschaften

IUPAC Name

6-bromo-2-chloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2N/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFHBEBSACQCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588976
Record name 6-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-77-5
Record name 6-Bromo-2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-77-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-3-formylpyridine (1.25 g, 6.72 mmol) in EtOH/H2O (6/1, 17.8 mL) was added cyclohexenylboronic acid (1.02 g, 8.06 mmol) and potassium acetate (1.65 g, 16.8 mmol). The solution was degassed three times and dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.084 g, 0.13 mmol) was added. The reaction was stirred at 80° C. for 18 h, and cooled to RT. The reaction mixture was concentrated, then triturated in EtOH and filtered. The filtrate was diluted with DCM and washed with water, brine, then concentrated and purified residue by column chromatography (2-25% EtOAc/hexanes). The clean fractions were concentrated to afford 5-cyclohexenylnicotinaldehyde as a tan-colored oil. Step 2: 6-Bromo-2-chloroquinoline-3-carbaldehyde (6.0 g, 22.2 mmol) was suspended in EtOH (65 mL). The solution was cooled to 0° C. and treated with sodium borohydride (1.26 g, 33.3 mmol). The reaction was warmed to RT and stirred for 40 min. The mixture was quenched with 30 mL saturated NaHCO3 solution and followed by 100 mL H2O. After gas evolution ceased, diluted with 250 mL EtOAc and washed with 2× water, 2× saturated NaHCO3 solution, and 2× brine. The organics were then dried over Na2SO4 and concentrated to afford (6-bromo-2-chloroquinolin-3-yl)methanol as a yellow solid. Step 3: (6-Bromo-2-chloroquinolin-3-yl)methanol (4.57 g, 16.8 mmol) was treated with DCM (36.4 ml, 565 mmol) and thionyl chloride (36.4 ml, 498 mmol) at ambient temperature. After 2.5 h, the reaction mixture was concentrated in vacuo and azeotroped with 3×50 mL toluene, to afford 6-bromo-2-chloro-3-(chloromethyl)quinoline as a yellow solid. Step 4: The 6-bromo-2-chloro-3-(chloromethyl)quinoline (4.9 g, 16.8 mmol) was suspended in 50 mL toluene and triphenylphosphine (4.4 g, 16.8 mmol) was added. The mixture was heated to reflux for 12 hours. Then it was allowed to cool to ambient temperature and filtered to afford ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride as a tan solid. Step 5: Treated a mixture of 5-cyclohexenylnicotinaldehyde (0.25 g) and ((6-bromo-2-chloroquinolin-3-yl)methyl)triphenylphosphonium chloride (0.73 g) with DMSO (0.36 mL) and added potassium carbonate (0.37 g). The suspension was heated to 70° C. for 1 h. The mixture was allowed to cool to ambient temperature and then partitioned between EtOAc and water. The aqueous layer was extracted with 2×EtOAc, washed the combined organics with brine and dried the organic layers over sodium sulfate. Concentrated organics in vacuo and triturated solids with MeOH (5 mL). The precipitate was collected to afford 6-bromo-2-chloro-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinoline as a yellow solid. Step 6: Suspended the 6-bromo-2-chloro-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinoline (0.35 g, 0.81 mmol) in N-methylpyrrolidone (3.1 ml, 32.4 mmol) in a vessel and added 4-methoxybenzylamine (0.32 ml, 2.4 mmol). The vessel was heated to 200° C. in microwave for 30 min. N-Methylpyrrolidone solution added slowly to rapidly stirring H2O (60 mL) and the resulting precipitate was filtered. The solid was triturated with Et2O to afford a yellow powder, N-(4-methoxybenzyl)-6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine. Step 7: The yellow powder, N-(4-methoxybenzyl)-6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine, was dissolved in TFA (1.5 ml, 19.5 mmol) and heated to 90° C. for 1 h. Removed volatiles in vacuo and then treated residue with 3 mL MeOH. Resulting suspension was loaded directly onto an SCX column and eluted with MeOH followed by 2M NH3 in MeOH. Basic fraction was concentrated to afford 6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine. Step 8: To a suspension of 6-bromo-3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)quinolin-2-amine (0.10 g, 0.25 mmol) in EtOH/H2O (6/1, 0.5 mL) was added o-tolylboronic acid (0.042 g, 0.31 mmol) and potassium acetate (0.060 g, 0.62 mmol). The solution was degassed three times and then dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.0035 g, 0.0049 mmol) was added. The reaction was heated to 100° C. for 2 h, then cooled to RT. Mixture was diluted with 15 mL H2O and filtered. The precipitate was washed with water then diethyl ether and air-dried to afford a bright yellow solid: 3-(2-(5-cyclohexenylpyridin-3-yl)vinyl)-6-o-tolylquinolin-2-amine.
Quantity
4.57 g
Type
reactant
Reaction Step One
Name
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.